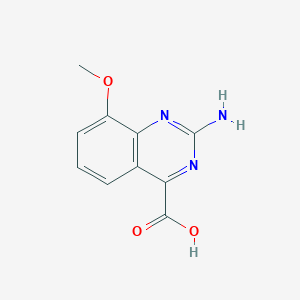

2-Amino-8-methoxyquinazoline-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Amino-8-methoxyquinazoline-4-carboxylic acid is a heterocyclic organic compound with the molecular formula C10H9N3O3 and a molecular weight of 219.2 g/mol . This compound is part of the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-8-methoxyquinazoline-4-carboxylic acid typically involves the reaction of anthranilic acid derivatives with methoxy-substituted isatoic anhydride under controlled conditions . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings. The scalability of the synthesis would depend on optimizing reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-Amino-8-methoxyquinazoline-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinazoline derivatives with different functional groups.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: The amino and methoxy groups can participate in substitution reactions to introduce new functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed.

Major Products Formed

The major products formed from these reactions include various quinazoline derivatives with altered functional groups, which can have different biological activities and applications .

Scientific Research Applications

2-Amino-8-methoxyquinazoline-4-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-8-methoxyquinazoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes or receptors, leading to its biological effects. For example, quinazoline derivatives are known to inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression .

Comparison with Similar Compounds

Similar Compounds

- 2-Aminoquinazoline-4-carboxylic acid

- 8-Methoxyquinazoline-4-carboxylic acid

- 2-Amino-6-methoxyquinazoline-4-carboxylic acid

Uniqueness

2-Amino-8-methoxyquinazoline-4-carboxylic acid is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of both amino and methoxy groups at specific positions on the quinazoline ring can enhance its interaction with biological targets and improve its pharmacological properties .

Biological Activity

2-Amino-8-methoxyquinazoline-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial therapy. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and antimicrobial properties.

Chemical Structure and Properties

The chemical structure of this compound includes a quinazoline ring with an amino group at the 2-position and a methoxy group at the 8-position. This unique arrangement enhances its solubility and bioavailability, which are crucial for therapeutic applications.

Comparison with Related Compounds

| Compound Name | Key Features |

|---|---|

| 2-Aminoquinazoline | Lacks methoxy group; different solubility profile |

| 8-Methoxyquinazoline | No amino group; limited interaction potential |

| 2-Methyl-8-methoxyquinazoline | Similar structure but different biological activity |

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound derivatives, particularly their ability to inhibit the β-catenin/TCF4 signaling pathway, which is crucial in various cancers.

- Mechanism of Action : The compound acts as an inhibitor of tyrosine kinases, disrupting cell signaling pathways that promote tumor growth and metastasis.

- Efficacy in Cell Lines : In vitro studies demonstrated that derivatives of this compound exhibit cytotoxic effects against several cancer cell lines, including HCT116 (colon cancer) and HepG2 (liver cancer). For instance, one derivative (compound 18B ) showed an IC50 value of 8.50 ± 1.44 μM against primary human gallbladder cancer cells .

- Induction of Apoptosis : The compounds have been shown to induce apoptosis in cancer cells, thereby reducing cell viability and migration. This is particularly relevant for therapies targeting aggressive tumors that rely on the Wnt/β-catenin pathway for growth .

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated:

- Broad-Spectrum Activity : The compound exhibits activity against both Gram-positive and Gram-negative bacteria, making it a candidate for addressing antibiotic resistance issues .

- Mechanism Against Resistant Strains : Studies indicate that the presence of the methoxy group enhances the compound's efficacy against gyrase-resistant mutants of Escherichia coli, suggesting its potential as a lead compound in developing new antibiotics .

Case Study 1: Cytotoxicity Against Cancer Cells

A study evaluated the cytotoxic effects of various derivatives of this compound on HCT116 and HepG2 cells. The results indicated that these compounds significantly inhibited cell proliferation and induced apoptosis through downregulation of β-catenin/TCF4 signaling pathways.

Case Study 2: Antimicrobial Efficacy

In another study, derivatives were tested against resistant strains of Staphylococcus aureus. The findings revealed that certain modifications to the quinazoline structure improved antimicrobial potency while minimizing resistance development.

Properties

Molecular Formula |

C10H9N3O3 |

|---|---|

Molecular Weight |

219.20 g/mol |

IUPAC Name |

2-amino-8-methoxyquinazoline-4-carboxylic acid |

InChI |

InChI=1S/C10H9N3O3/c1-16-6-4-2-3-5-7(6)12-10(11)13-8(5)9(14)15/h2-4H,1H3,(H,14,15)(H2,11,12,13) |

InChI Key |

YCHYSCXSHALWFX-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC2=C1N=C(N=C2C(=O)O)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.